1-(2-(2-Fluoro-6-nitrophenyl)vinyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(2-Fluoro-6-nitrophenyl)vinyl)pyrrolidine is a chemical compound with the molecular formula C12H13FN2O2. It is characterized by the presence of a pyrrolidine ring attached to a vinyl group, which is further connected to a 2-fluoro-6-nitrophenyl moiety.
Preparation Methods
The synthesis of 1-(2-(2-Fluoro-6-nitrophenyl)vinyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-6-nitrobenzaldehyde and pyrrolidine.
Reaction Conditions: The key step involves a condensation reaction between 2-fluoro-6-nitrobenzaldehyde and pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-(2-(2-Fluoro-6-nitrophenyl)vinyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions tailored to the desired reaction .
Scientific Research Applications
1-(2-(2-Fluoro-6-nitrophenyl)vinyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug discovery, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is explored for its use in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(2-(2-Fluoro-6-nitrophenyl)vinyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring and fluorinated phenyl group enable it to bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways.
Comparison with Similar Compounds
1-(2-(2-Fluoro-6-nitrophenyl)vinyl)pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-dione and pyrrolidine-2-one share the pyrrolidine ring but differ in their substituents and biological activities.
Fluorinated Aromatics: Compounds such as 4-fluoroindole and 2-fluoroaniline have fluorinated aromatic rings but lack the vinyl and pyrrolidine components.
Properties
IUPAC Name |
1-[(E)-2-(2-fluoro-6-nitrophenyl)ethenyl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2/c13-11-4-3-5-12(15(16)17)10(11)6-9-14-7-1-2-8-14/h3-6,9H,1-2,7-8H2/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBDDNXVFNLWPV-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C=CC2=C(C=CC=C2F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)/C=C/C2=C(C=CC=C2F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.